molecular formula C8H12O3S B2903322 2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione CAS No. 2060042-83-1

2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione

Cat. No.: B2903322
CAS No.: 2060042-83-1
M. Wt: 188.24
InChI Key: LQHFFXZKATZJRY-UHFFFAOYSA-N
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Description

2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione is a chemical compound with the molecular formula C8H12O3S and a molecular weight of 188.25 g/mol . It is characterized by a spirocyclic structure containing a sulfur atom and three oxygen atoms, making it a unique and interesting compound for various chemical studies.

Preparation Methods

The synthesis of 2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable dione with a sulfur-containing reagent. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the spirocyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.

Scientific Research Applications

2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2lambda6-Thiaspiro[3.5]nonane-2,2,7-trione can be compared with other spirocyclic compounds containing sulfur, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-7-1-3-8(4-2-7)5-12(10,11)6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHFFXZKATZJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060042-83-1
Record name 2lambda6-thiaspiro[3.5]nonane-2,2,7-trione
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